molecular formula C8H4F3IO2 B1318864 4-Iodo-2-(trifluoromethyl)benzoic acid CAS No. 954815-11-3

4-Iodo-2-(trifluoromethyl)benzoic acid

Cat. No. B1318864
M. Wt: 316.02 g/mol
InChI Key: XSQLEPZNGCNYKF-UHFFFAOYSA-N
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Patent
US08399436B2

Procedure details

To a suspension of 4-amino-2-(trifluoromethyl)benzoic acid (10 g, 48.7 mmol, Apollo) in water (43 ml) in an ice-water bath (internal temperature at 5° C.) was added concentrated sulphuric acid specific gravity 1.84 (7 mL, 131 mmol). To the slight suspension was added a solution of sodium nitrite, super free flowing (3.76 g, 54.5 mmol, Aldrich) in ice cold water (20 ml) dropwise. The suspension was stirred in an ice-water bath for 20 min. To the mixture was added a solution of potassium iodide, extra pure briquettes (12.14 g, 73.1 mmol, Acros) in ice cold 1 M sulphuric acid (30 ml). The mixture was allowed to warm to ambient temperature and then heated to 80° C. for 45 min under nitrogen. The mixture was allowed to cool to ambient temperature. The mixture was partitioned between ethyl acetate (300 ml) and water (300 ml). The phases were separated and the organic phase washed with brine (50 ml×2), dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound as a dark brown solid (16.7 g); LCMS: (System 4) (M-H)−=315, tRET=2.64 min.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1.84
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:24].[K+]>O>[I:24][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
43 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
1.84
Quantity
7 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
ice
Quantity
30 mL
Type
solvent
Smiles
Step Five
Name
ice
Quantity
20 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred in an ice-water bath for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 45 min under nitrogen
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate (300 ml) and water (300 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase washed with brine (50 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
IC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.